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Compound of Interest

Compound Name: Tuberculatin

Cat. No.: B1248229 Get Quote

This guide provides researchers, scientists, and drug development professionals with essential

information to troubleshoot and understand the factors that can lead to false-negative results in

Tuberculin Skin Tests (TST).

Frequently Asked Questions (FAQs)
Q1: What is a false-negative Tuberculin Skin Test (TST) result?

A false-negative TST result occurs when an individual infected with Mycobacterium

tuberculosis does not show a significant delayed-type hypersensitivity reaction to the

intradermal injection of Purified Protein Derivative (PPD). This leads to an incorrect diagnosis

of being uninfected.[1][2]

Q2: What are the main categories of factors that can cause a false-negative TST result?

The primary reasons for false-negative TST results can be grouped into three main categories:

Host-Related Factors: These are characteristics of the individual being tested that affect their

immune response.

Test Administration and Reading Factors: These relate to errors in the procedure of

performing and interpreting the test.

Tuberculin-Related Factors: These are issues with the PPD antigen itself.
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Q3: How does the immune status of an individual affect TST results?

The TST relies on a robust cell-mediated immune response.[3] Individuals with weakened

immune systems may not be able to mount a sufficient reaction to the tuberculin antigen, a

condition known as anergy.[4][5][6] This is a major cause of false-negative results. Conditions

and treatments that can lead to immunosuppression include:

HIV infection[7][8]

Immunosuppressive medications such as corticosteroids or TNF-α antagonists[4][9]

Certain cancers, particularly those of the lymphatic or reticuloendothelial systems[3]

Severe or overwhelming tuberculosis disease itself, including miliary TB[2][7][10]

Chronic illnesses like severe kidney disease or diabetes[9][11]

Q4: Can recent infections or vaccinations interfere with TST results?

Yes, recent viral infections can temporarily suppress the immune system and cause a false-

negative TST. These include measles, mumps, rubella, and chickenpox.[2][3][6] Similarly,

vaccination with live-virus vaccines (e.g., measles, mumps, rubella, smallpox, or varicella) can

interfere with TST reactivity.[3][4] It is recommended to perform the TST either on the same day

as the live-virus vaccination or wait 4-6 weeks after the vaccination.

Q5: Does age influence the reliability of the TST?

Both very young and elderly individuals are more prone to false-negative TST results.

Infants under 6 months: Their immune systems are not fully developed, which can lead to a

diminished or absent reaction to the TST.[1][4][6]

Elderly individuals: The ability to react to tuberculin may decrease over time, a phenomenon

that can sometimes be overcome with two-step testing.[5][12][13]

Q6: What is the impact of nutritional status on TST outcomes?
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Severe malnutrition, particularly protein deficiency, can impair the immune system and lead to

false-negative TST results.[7][14][15] One study in Southern India found that severe

undernutrition in children was associated with decreased odds of TST positivity.[14][16]

Q7: How soon after exposure to TB can a TST reliably detect an infection?

It can take between 2 to 10 weeks after exposure to M. tuberculosis for the body's immune

system to develop a detectable sensitivity to tuberculin.[4][5][6] Testing within this "window

period" is a common reason for an initial false-negative result. If recent infection is suspected, a

repeat test may be necessary 8-10 weeks after the last potential exposure.[17]

Q8: What procedural errors can lead to a false-negative result?

Errors in the administration and reading of the TST are significant and preventable causes of

false-negative results. These include:

Incorrect Administration: Injecting the PPD too deep (subcutaneously) or using too little

antigen.[2][6]

Incorrect Reading/Interpretation: Inexperienced personnel may incorrectly measure the

induration (firm swelling) versus the erythema (redness), or misinterpret the result based on

the patient's risk factors.[4][18] The reading must be done within the 48 to 72-hour window

for accuracy.[19][20]

Troubleshooting Guides
Guide 1: Investigating an Unexpected Negative TST
Result
If a TST result is negative but there is a high suspicion of M. tuberculosis infection (e.g., recent

known exposure, clinical symptoms), consider the following troubleshooting steps:

Review Host Factors:

Immunocompromised Status: Is the individual on immunosuppressive drugs (e.g.,

corticosteroids)? Do they have HIV, cancer, or severe renal failure?[8][21]
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Recent Illness/Vaccination: Has the individual had a recent viral illness or a live-virus

vaccine?[3]

Age: Is the subject an infant (<6 months) or elderly?[4][13]

Nutritional Status: Is severe malnutrition a possibility?[14]

Verify Test Timing:

Window Period: Was the test performed at least 8-10 weeks after the last potential

exposure to TB?[4] If not, schedule a re-test.

Waning Immunity: For elderly individuals or those with a very old TB infection, consider the

"booster phenomenon" and perform a two-step test.[6][22]

Audit the TST Procedure:

Administration: Was the test administered by trained personnel using the Mantoux

method? Was 0.1 mL of 5 TU PPD injected intradermally to create a wheal?[2]

Reading: Was the induration (not erythema) measured by a trained professional between

48 and 72 hours after placement?[18][20]

Consider Alternative Testing:

If a false-negative TST is suspected, especially in an immunocompromised individual, an

Interferon-Gamma Release Assay (IGRA) blood test may be a more sensitive alternative.

[10][21]

Data Presentation
Table 1: Host-Related Factors Associated with TST False Negatives
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Factor Category
Specific
Condition/Factor

Mechanism Reference(s)

Immunodeficiency HIV Infection

T-cell depletion

impairs delayed-type

hypersensitivity

response.

[7][23]

Immunosuppressive

Drugs (e.g.,

corticosteroids, TNF-α

antagonists)

Suppression of the

cellular immune

response required for

TST reaction.

[4][8]

Certain Cancers (e.g.,

lymphoma, leukemia)

Malignancy affecting

the reticuloendothelial

system impairs

immune function.

[3]

Chronic Renal Failure

Uremia is associated

with impaired cell-

mediated immunity

and anergy.

[11]

Infections/Vaccination

s

Recent Viral Infections

(e.g., measles,

chickenpox)

Temporary

immunosuppression.
[3][6]

Recent Live-Virus

Vaccination (e.g.,

measles, smallpox)

Temporary

suppression of cell-

mediated immunity.

[4]

Age Infants (< 6 months)
Immature immune

system.
[4][6]

Elderly

Waning of

immunological

memory (may be

"boosted" by a second

test).

[5][12]
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Nutritional Status
Severe Malnutrition /

Protein Deficiency

Impaired cell-

mediated immunity.
[14][15]

TB-Related

Recent TB Infection

(Window Period: < 8-

10 weeks)

Insufficient time for

the immune system to

mount a detectable

response.

[4][5][6]

Very Old TB Infection

Waning of immune

response over many

years.

[5][6]

Overwhelming/Severe

TB Disease (e.g.,

Miliary TB)

The immune system is

overwhelmed by the

high antigenic load.

[2][7]

Table 2: Quantitative Data on TST False-Negative Rates in Specific Populations
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Population
False-Negative
Rate (TST)

Comparison /
Context

Odds Ratio
(OR) for False
Negative

Reference(s)

Patients with

Extrapulmonary

TB

54%

Compared to

17% for T-

SPOT.TB (an

IGRA test).

- [10]

Patients with

Miliary TB
>50% - OR = 5.3 [7][10]

Immunosuppress

ed Patients with

Extrapulmonary

TB

-

Showed a trend

toward false-

negative TSTs.

OR = 2.5 [10]

HIV-Infected

Patients

High prevalence

of anergy

Anergy was

found in 63% of

HIV-infected

patients vs. 28%

of HIV-negative

patients.

- [23]

Children with

Severe

Undernutrition

-

Associated with

decreased odds

of TST positivity.

aOR = 0.3 (for

positivity)
[14][16]

aOR = adjusted Odds Ratio

Experimental Protocols
Protocol 1: Mantoux Tuberculin Skin Test (TST)
Administration and Reading
This protocol outlines the standardized Mantoux method for TST.

Materials:
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Tuberculin PPD solution (5 Tuberculin Units per 0.1 mL)

1-mL syringe with a 27-gauge, half-inch needle

Alcohol swabs

Millimeter ruler

Sharps disposal container

Procedure: Administration

Site Selection: Choose a healthy, hairless area on the volar (inner) surface of the forearm.

Avoid areas with rashes, scars, or veins.

Site Preparation: Clean the injection site with an alcohol swab and allow it to air dry

completely.

Antigen Preparation: Draw exactly 0.1 mL of the 5 TU PPD solution into the syringe.

Injection: Stretch the skin taut. Insert the needle slowly, bevel up, at a 5 to 15-degree angle

into the epidermis. The needle bevel should be visible just under the skin.

Intradermal Injection: Inject the 0.1 mL of PPD solution. A discrete, pale wheal (blister) 6 to

10 mm in diameter should form. If a proper wheal does not form, the test must be repeated

immediately at a site at least 5 cm (2 inches) away from the original site.

Documentation: Record the date, time, arm, and location of the injection.

Procedure: Reading and Interpretation

Timing: The test site must be examined by a trained healthcare professional between 48 and

72 hours after administration.[19] Readings after 72 hours are not reliable and may require a

repeat test.[18][19]

Measurement:
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Identify the area of induration (palpable, raised, hardened, or swollen area). Do not

measure the erythema (redness).

Using a millimeter ruler, measure the diameter of the induration across the forearm

(perpendicular to the long axis).

Interpretation: The interpretation of the result depends on the size of the induration and the

individual's risk factors for TB. (Note: These are general guidelines; consult official

recommendations for clinical decision-making).

Protocol 2: Two-Step TST for Baseline Testing
This protocol is used to reduce the likelihood of misinterpreting a "boosted" reaction as a new

infection in adults undergoing periodic screening (e.g., healthcare workers).[6][22]

First Test: Administer and read a TST according to Protocol 1.

If the result is positive: The individual is considered to have been infected with TB. No

further testing is needed.

If the result is negative: Proceed to the second step.

Second Test: Administer a second TST 1 to 3 weeks after the first test was administered.

Reading and Interpretation: Read the second test 48 to 72 hours after administration.

If the second test is positive: This is likely a "boosted" reaction, indicating an old infection

where sensitivity has waned. The individual is considered infected.

If the second test is negative: The individual is considered uninfected at baseline.

Mandatory Visualization
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Caption: Classification of factors leading to false-negative TST results.
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Caption: TST experimental workflow and potential points of error.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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